molecular formula C16H10Cl2N2OS2 B2474237 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864919-61-9

1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2474237
CAS No.: 864919-61-9
M. Wt: 381.29
InChI Key: HHNHZSCXQDXOBQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzoyl chloride+3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiolBaseThis compound\text{4-Chlorobenzoyl chloride} + \text{3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzoyl chloride+3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiolBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1,2,4-thiadiazol-5-yl)ethanone
  • 1-(2-Chlorophenyl)-2-(1,2,4-thiadiazol-5-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)ethanol

Uniqueness

1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to the presence of both chlorophenyl and thiadiazole moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H12Cl2N2S2\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}_2

This compound features a chlorophenyl group and a thiadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and HepG2 (liver).
  • IC50 Values : Certain derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells .

The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly affect the potency of these compounds. For example, substituents like fluorine can enhance anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review indicated that many compounds within this class possess notable antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with some showing MIC values in the low µg/mL range.
  • Antifungal Studies : Certain derivatives demonstrated effective inhibition against fungal strains such as Candida albicans .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity Type Cell Line/Pathogen IC50/MIC Value Reference
AnticancerA549 (Lung Cancer)4.27 µg/mL
AnticancerMCF-7 (Breast Cancer)92.2 nM
AntibacterialE. coli16 µg/mL
AntifungalC. albicans8 µg/mL

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiadiazole compounds and evaluated their cytotoxicity in vitro.
    • Results indicated that compounds with specific substitutions showed enhanced activity against multiple cancer cell lines.
  • Antimicrobial Screening :
    • A comprehensive screening of various thiadiazole derivatives revealed promising results against resistant strains of bacteria.
    • The study emphasized the need for further exploration into structure modifications to improve efficacy.

The mechanisms underlying the biological activity of thiadiazoles often involve:

  • Inhibition of Cell Proliferation : Thiadiazoles induce apoptosis in cancer cells through pathways involving caspases.
  • Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS2/c17-11-7-5-10(6-8-11)14(21)9-22-16-19-15(20-23-16)12-3-1-2-4-13(12)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNHZSCXQDXOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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